
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as BPTES, is a small molecule inhibitor that specifically targets the glutaminase enzyme. This molecule has gained a lot of attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is crucial for the survival and proliferation of cancer cells. BPTES specifically binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells. This is due to the inhibition of glutaminase, which leads to a decrease in the levels of glutamate. Glutamate is essential for the survival and proliferation of cancer cells, and its depletion leads to cell death. BPTES has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTES is its specificity for the glutaminase enzyme. This makes it a useful tool for studying the role of glutaminase in cancer cells. However, BPTES has some limitations, including its low solubility in water and its instability in biological fluids. These limitations make it challenging to administer BPTES in vivo.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One potential direction is the development of more stable and soluble analogs of BPTES that can be administered in vivo. Another direction is the study of the combination of BPTES with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, could be studied using BPTES as a tool.
Synthesemethoden
The synthesis of BPTES involves several steps starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, including pyridine, bromine, and piperidine. The final product is obtained after several purification steps, including column chromatography.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in cancer research. The molecule specifically targets the glutaminase enzyme, which is overexpressed in many cancer cells. By inhibiting this enzyme, BPTES has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVDSJZAOABKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

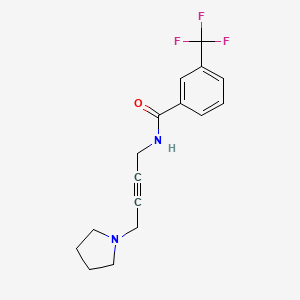
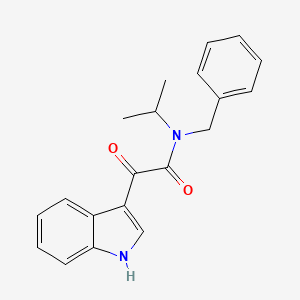
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
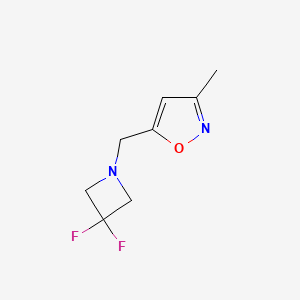
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
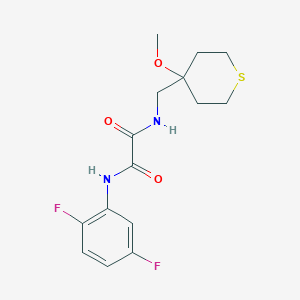
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
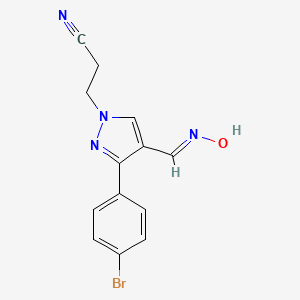

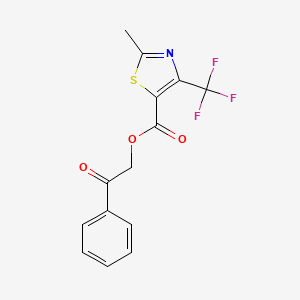
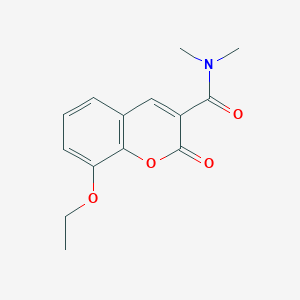
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)